molecular formula C9H8N4O B15096481 4(3H)-Pyrimidinone, 2-amino-6-(2-pyridinyl)-

4(3H)-Pyrimidinone, 2-amino-6-(2-pyridinyl)-

Cat. No.: B15096481
M. Wt: 188.19 g/mol
InChI Key: UCRSSYRSTYYAAY-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone, 2-amino-6-(2-pyridinyl)- is a heterocyclic compound that features both pyrimidine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and pyridinyl groups in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 2-amino-6-(2-pyridinyl)- typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-aminopyridine with a suitable carbonyl compound under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to improve yield and selectivity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 4(3H)-Pyrimidinone, 2-amino-6-(2-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into dihydropyrimidinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amino and pyridinyl positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are frequently used.

Major Products: The major products formed from these reactions include various substituted pyrimidinones and pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

4(3H)-Pyrimidinone, 2-amino-6-(2-pyridinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4(3H)-Pyrimidinone, 2-amino-6-(2-pyridinyl)- exerts its effects involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in its potential antiviral and anticancer properties. The presence of the pyridinyl group allows for specific interactions with nucleic acids, enhancing its efficacy in biological systems .

Comparison with Similar Compounds

Uniqueness: 4(3H)-Pyrimidinone, 2-amino-6-(2-pyridinyl)- is unique due to the combination of the pyrimidine and pyridine rings, which provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

2-amino-4-pyridin-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H8N4O/c10-9-12-7(5-8(14)13-9)6-3-1-2-4-11-6/h1-5H,(H3,10,12,13,14)

InChI Key

UCRSSYRSTYYAAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=O)NC(=N2)N

Origin of Product

United States

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